3-Bromo-4-ethoxy-5-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

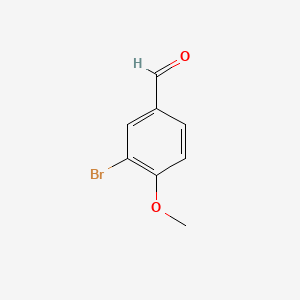

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-4-ethoxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYORHVZNGJVQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352691 | |

| Record name | 3-bromo-4-ethoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90109-65-2 | |

| Record name | 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90109-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-4-ethoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

This document provides a comprehensive overview of the molecular structure, chemical properties, and a proposed synthetic pathway for 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is an aromatic aldehyde. Its structure consists of a benzene ring substituted with a bromine atom, an ethoxy group (-OCH2CH3), and a methoxy group (-OCH3) at positions 3, 4, and 5 respectively, relative to the aldehyde group (-CHO). This specific substitution pattern influences its chemical reactivity and potential applications as an intermediate in organic synthesis.

The canonical SMILES (Simplified Molecular Input Line Entry System) representation for the molecule is CCOC1=C(C=C(C=O)C=C1Br)OC. This notation unambiguously defines the connectivity of the atoms within the molecule.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C10H11BrO3 | [1][2] |

| Molecular Weight | 259.10 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 90109-65-2 | [2] |

| Physical Form | Solid | |

| InChI Key | UYORHVZNGJVQCF-UHFFFAOYSA-N | [1] |

Proposed Synthesis Protocol

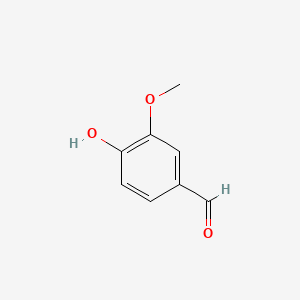

Objective: To synthesize this compound via ethylation of 5-bromovanillin.

Materials:

-

5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde)

-

An ethylating agent (e.g., ethyl iodide or diethyl sulfate)

-

A suitable base (e.g., potassium carbonate or sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetone)

-

Reagents for workup and purification (e.g., water, ethyl acetate, brine, magnesium sulfate)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromovanillin in the chosen anhydrous solvent.

-

Addition of Base: Add the base to the solution. The base will deprotonate the hydroxyl group of the 5-bromovanillin, forming an alkoxide.

-

Addition of Ethylating Agent: Slowly add the ethylating agent to the reaction mixture.

-

Reaction Conditions: Heat the mixture to an appropriate temperature and allow it to react for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Logical Workflow of Synthesis

The logical steps for the proposed synthesis are illustrated in the following diagram.

References

Spectroscopic Profile of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Due to the limited availability of directly published spectra for this specific compound, this guide presents a detailed analysis based on data from structurally related compounds and established spectroscopic principles. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this molecule.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₁₁BrO₃[1] Molecular Weight: 259.10 g/mol [1] CAS Number: 90109-65-2[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds and known spectroscopic correlation tables.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the ethoxy and methoxy groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | N/A |

| Aromatic-H | 7.0 - 7.5 | Doublet (d) | ~2-3 |

| Aromatic-H | 7.0 - 7.5 | Doublet (d) | ~2-3 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | N/A |

| Ethoxy (-OCH₂CH₃) | 4.0 - 4.2 | Quartet (q) | ~7 |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet (t) | ~7 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-O (ethoxy) | 145 - 155 |

| Aromatic C-O (methoxy) | 150 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-CHO | 130 - 140 |

| Methoxy (-OCH₃) | 55 - 60 |

| Ethoxy (-OCH₂) | 65 - 70 |

| Ethoxy (-CH₃) | 14 - 16 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and ether functional groups, as well as vibrations associated with the aromatic ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1685 - 1705 | Strong |

| C-O-C stretch (aryl-alkyl ether) | 1200 - 1275 (asymmetric) and 1020 - 1075 (symmetric) | Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-Br stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns for a substituted benzaldehyde.

| m/z | Proposed Fragment | Significance |

| 258/260 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |

| 257/259 | [M-H]⁺ | Loss of the aldehydic proton |

| 229/231 | [M-CHO]⁺ | Loss of the formyl group |

| 214/216 | [M-CHO-CH₃]⁺ | Subsequent loss of a methyl radical |

| 186/188 | [M-CHO-C₂H₅]⁺ | Loss of the ethyl group from the ethoxy moiety |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Perform a background scan of the empty sample holder or clean ATR crystal prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and typically results in a more prominent molecular ion peak.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxy-5-methoxybenzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Its utility as a building block in the development of novel therapeutic agents and other complex organic molecules necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the available information and predicted characteristics regarding the solubility and stability of this compound, along with detailed experimental protocols for its assessment.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 90109-65-2 | [1] |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The presence of polar functional groups may allow for some aqueous solubility, but the overall hydrophobic character of the substituted benzene ring likely limits it. |

| Methanol | Soluble | Based on the reported solubility of the related 3-Bromo-4-ethoxybenzaldehyde. |

| Ethanol | Soluble | Similar polarity to methanol, expected to effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent known for its ability to dissolve a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | A common organic solvent that should readily dissolve this compound. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving many organic compounds. |

| Hexanes | Insoluble | Non-polar solvent, unlikely to effectively solvate the polar functional groups of the molecule. |

Stability Profile

Detailed stability studies for this compound have not been published. However, information on the stability of a structurally similar compound, 3-Bromo-4-hydroxy-5-methoxybenzaldehyde, provides valuable insights. This related compound is reported to be stable at room temperature in a closed container under normal storage and handling conditions.[3] It is, however, incompatible with strong oxidizing agents.[3] Upon combustion, it is expected to decompose, yielding carbon monoxide, carbon dioxide, and hydrogen bromide.[3] Aldehydes, in general, are susceptible to oxidation, which can convert the aldehyde group to a carboxylic acid.

Table 3: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Products |

| Thermal (Heat) | Likely stable at room temperature. May decompose at elevated temperatures. | Products of oxidation and fragmentation. |

| Aqueous (pH) | Stability is likely pH-dependent. Potential for hydrolysis of the ether linkages under strong acidic or basic conditions, though generally ethers are stable. | Hydrolyzed products at the ether positions. |

| Oxidative | Susceptible to oxidation. | 3-Bromo-4-ethoxy-5-methoxybenzoic acid. |

| Photolytic (Light) | May be sensitive to light, a common characteristic of aromatic aldehydes. | Products of photo-oxidation and radical reactions. |

| Incompatibility | Strong oxidizing agents. | Varies depending on the oxidizing agent. |

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for determining the solubility and stability of substituted benzaldehydes like this compound.

Protocol for Determining Solubility

This protocol is based on the shake-flask method, a common technique for determining the solubility of a compound in a given solvent.

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Develop a suitable HPLC method for the analysis of the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered supernatant from the saturated solutions.

-

Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60 °C) for a specified period. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80 °C) for a specified period.

-

Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method. A PDA detector can be used to check for peak purity and identify the formation of new peaks (degradation products). An MS detector can provide mass information for the degradation products to aid in their identification.

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample.

-

-

Data Interpretation:

-

Calculate the percentage of degradation of the parent compound.

-

Identify and characterize the major degradation products.

-

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a foundational understanding based on the properties of related compounds and general chemical principles. The provided experimental protocols offer a systematic approach for researchers and drug development professionals to determine these crucial parameters. A thorough characterization of its solubility and stability profile is essential for the successful application of this compound in pharmaceutical research and development, ensuring the quality, efficacy, and safety of potential new drug candidates. Further experimental studies are warranted to establish a definitive and quantitative profile for this compound.

References

The Pharmacological Potential of Substituted Benzaldehydes: A Technical Guide

Introduction

Substituted benzaldehydes, a class of aromatic aldehydes, are pivotal scaffolds in medicinal chemistry and drug discovery. Comprising a benzene ring attached to a formyl group with various additional substituents, these compounds exhibit a remarkable breadth of biological activities. Their structural versatility allows for fine-tuning of their physicochemical properties, leading to enhanced efficacy and selectivity for a wide range of biological targets. Benzaldehyde and its derivatives are frequently reported as natural products from various sources, including fungi and plants, and are known to display significant antimicrobial, antioxidant, anticancer, and anti-inflammatory effects.[1] This guide provides an in-depth technical overview of these biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support researchers and drug development professionals.

Antimicrobial Activity

Substituted benzaldehydes have demonstrated significant efficacy against a wide spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The antimicrobial potency is highly dependent on the nature, number, and position of the substituents on the benzene ring. Generally, the presence of hydroxyl (–OH), methoxy (–OCH3), nitro (–NO2), and halogen groups has been shown to enhance antimicrobial effects.[2][4] For instance, studies have shown that the aldehyde group is typically more active than a carboxyl group, and increasing the number of hydroxyl substitutions can lead to greater bactericidal activity.[4]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzaldehyde derivatives against selected microbial strains.

| Compound/Derivative | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |

| Benzaldehyde Oxime Ester | 4-Chloro | Staphylococcus aureus | 62.5 | [5] |

| Benzaldehyde Oxime Ester | 4-Nitro | Staphylococcus aureus | 125 | [5] |

| Benzaldehyde Oxime Ester | 4-Chloro | Escherichia coli | 125 | [5] |

| Benzaldehyde Oxime Ester | 4-Nitro | Escherichia coli | 250 | [5] |

| 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol | 4-N,N-diethylamino, 2-OH | Escherichia coli | 100 | [3] |

| 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol | 4-N,N-diethylamino, 2-OH | Staphylococcus aureus | 50 | [3] |

| Benzaldehyde | - | Staphylococcus aureus 1199B | 1024 | [6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a substituted benzaldehyde, a standard method for assessing antimicrobial activity.[6]

-

Preparation of Inoculum: A 24-hour culture of the test bacterium (e.g., Staphylococcus aureus) is suspended in sterile saline solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This stock is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: The test compound (substituted benzaldehyde) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 µL.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate to ensure the validity of the results.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a spectrophotometric plate reader. An indicator solution, such as resazurin, may be added to aid in the visualization of microbial growth.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Many substituted benzaldehydes function as potent antioxidants by scavenging free radicals, a property largely attributed to the presence of hydroxyl groups on the aromatic ring. The antioxidant capacity is closely related to the structure of the compound, including the number and position of these hydroxyl substituents.[7] Derivatives such as protocatechuic aldehyde and syringaldehyde have been shown to be strong inhibitors of lipid peroxidation and effective scavengers of radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[7]

Quantitative Data: Antioxidant Activity

The table below presents the half-maximal inhibitory concentration (IC50) values, indicating the antioxidant potency of various benzaldehyde derivatives.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 3-C-prenyl-2,4-dihydroxybenzaldehyde | DPPH Radical Scavenging | 27.20 | [8] |

| 5-C-prenyl-2,4-dihydroxybenzaldehyde | DPPH Radical Scavenging | 60.30 | [8] |

| 3-C-prenyl-4-hydroxybenzaldehyde | DPPH Radical Scavenging | > 100 | [8] |

| N'-(4-hydroxybenzylidene) acetohydrazide | DPPH Radical Scavenging | 11.2 | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the widely used in vitro method for evaluating the antioxidant activity of substituted benzaldehydes by measuring their ability to scavenge the stable DPPH radical.[8][10]

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly made and protected from light.

-

Compound Preparation: The test compounds (substituted benzaldehydes) are dissolved in methanol to prepare stock solutions, from which serial dilutions are made to obtain a range of concentrations.

-

Assay Procedure: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A typical ratio is 1:1 (e.g., 100 µL of DPPH solution and 100 µL of test compound solution).

-

Control and Blank: A control sample containing methanol instead of the test compound is prepared. A blank sample containing methanol instead of the DPPH solution is used for background correction.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentrations.

Mechanism of DPPH Radical Scavenging

References

- 1. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Intermediate: A Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive aldehyde group and a bromine atom, alongside ether functionalities, provides a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and its burgeoning role as a precursor in the development of novel therapeutic agents, particularly in the realm of ion channel modulators. The strategic placement of its functional groups allows for selective transformations, making it a key building block for targeted drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from publicly available data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem |

| Molecular Weight | 259.10 g/mol | PubChem |

| CAS Number | 90109-65-2 | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| SMILES | CCOC1=C(C=C(C=C1Br)C=O)OC | PubChem |

| InChI | InChI=1S/C10H11BrO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 | PubChem |

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available 5-bromovanillin. The synthesis involves a straightforward alkylation of the phenolic hydroxyl group.

Experimental Protocol: Ethylation of 5-Bromovanillin

This protocol is adapted from the synthesis of a structurally similar compound, 3-bromo-5-methoxy-4-propoxybenzaldehyde.

Materials:

-

5-Bromovanillin

-

Ethyl iodide or Bromoethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 5-bromovanillin (1.0 eq) in DMF.

-

To the solution, add potassium carbonate (2.5 eq).

-

Add ethyl iodide or bromoethane (1.4 eq) to the mixture.

-

Heat the reaction mixture to 70°C and stir for 48-72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Yield:

Based on the synthesis of the propoxy analog, a high yield (approximately 95%) can be expected.

Caption: Synthesis of this compound.

Key Reactions of this compound

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound can react with a phosphorus ylide to introduce a carbon-carbon double bond.

This is a general protocol that can be adapted for this compound.

Materials:

-

This compound

-

Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend the phosphonium salt (1.2 eq) in a saturated aqueous solution of sodium bicarbonate.

-

Add this compound (1.0 eq) to the stirring suspension.

-

Vigorously stir the reaction mixture at room temperature. Monitor the reaction by TLC.

-

Upon completion, transfer the mixture to a separatory funnel.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude alkene product.

-

Purify the product by column chromatography.

Synthesis of Pyrimidine Derivatives

The aldehyde can undergo condensation reactions with compounds containing active methylene groups and amidines (like guanidine or urea) to form pyrimidine rings, which are important pharmacophores.

Caption: General workflow for pyrimidine synthesis.

Application as a Synthetic Intermediate in Drug Development

This compound is a key precursor in the synthesis of N-acylhydrazone derivatives, which have been identified as potent and selective inhibitors of the voltage-gated sodium channels Nav1.7 and Nav1.8. These channels are significant targets in the development of novel analgesics for the treatment of chronic pain.

Synthesis of Nav1.7/Nav1.8 Inhibitors

A recent patent (US20240335442A1) discloses the use of this compound in the preparation of N-acylhydrazone compounds. The synthesis involves the condensation of the aldehyde with a suitable carbohydrazide.[1]

This is a representative protocol based on the general synthesis of N-acylhydrazones.

Materials:

-

This compound

-

A suitable carbohydrazide derivative

-

Ethanol or another suitable solvent

-

Catalytic amount of acid (e.g., acetic acid)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add the carbohydrazide derivative (1.0 eq) to the solution.

-

Add a catalytic amount of acetic acid.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The N-acylhydrazone product often precipitates from the solution and can be collected by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

Caption: Synthesis of Nav1.7/Nav1.8 inhibitors.

Signaling Pathway Context

The therapeutic potential of Nav1.7 and Nav1.8 inhibitors lies in their ability to modulate neuronal excitability. These voltage-gated sodium channels are predominantly expressed in the peripheral nervous system, particularly in nociceptive (pain-sensing) neurons. They play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking these channels, the synthesized N-acylhydrazone compounds can reduce the transmission of pain signals to the central nervous system, thereby producing an analgesic effect.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of its aldehyde group allow for the efficient construction of a wide range of complex molecules. The recent application of this compound in the synthesis of potent Nav1.7 and Nav1.8 inhibitors highlights its importance for academic and industrial researchers working on the development of novel therapeutics for pain management and other neurological disorders. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which will be instrumental for scientists leveraging this key building block in their research endeavors.

References

An In-depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, a key aromatic aldehyde intermediate. The document details its discovery and history, physicochemical and spectral properties, and its role in synthetic chemistry, particularly in the context of drug discovery and development. Detailed experimental protocols for its synthesis are provided, along with a discussion of its applications as a precursor to bioactive molecules.

Introduction

This compound, with the CAS Number 90109-65-2, is a polysubstituted aromatic aldehyde. Its structure, featuring a bromine atom and ethoxy and methoxy groups on the benzene ring, makes it a versatile intermediate in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable building block for more complex molecules, including pharmacologically active compounds. While not a widely known compound in itself, its significance lies in its utility as a precursor in the synthesis of targeted therapeutics.

Discovery and History

The specific discovery of this compound is not prominently documented in scientific literature, suggesting its emergence as a synthetic intermediate rather than a compound of primary research focus. Its conceptualization is logically derived from the extensive chemical space explored around vanillin and its derivatives. The synthetic pathway to this compound builds upon well-established reactions in organic chemistry, namely the bromination and etherification of phenolic aldehydes.

The likely synthetic route originates from 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde), a readily accessible derivative of vanillin. The ethylation of the free hydroxyl group on 5-bromovanillin yields the target compound. This strategic placement of bromo, ethoxy, and methoxy groups offers medicinal chemists a scaffold with modifiable points for structure-activity relationship (SAR) studies in drug discovery programs.

Physicochemical and Spectral Data

The properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem[1][2] |

| Molecular Weight | 259.10 g/mol | PubChem[1][2] |

| CAS Number | 90109-65-2 | Sigma-Aldrich[3] |

| Appearance | Solid | Sigma-Aldrich[3] |

| InChI | InChI=1S/C10H11BrO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 | PubChem[1] |

| InChIKey | UYORHVZNGJVQCF-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCOC1=C(C=C(C=C1Br)C=O)OC | Sigma-Aldrich[3] |

Table 2: Spectral Data (Predicted and for Analogous Compounds)

| Spectrum Type | Data (for analogous compounds or predicted) |

| ¹H NMR | Predicted shifts would include signals for the aldehyde proton (~9.8 ppm), aromatic protons, the ethoxy group (quartet and triplet), and the methoxy group (singlet). |

| ¹³C NMR | Predicted shifts would show signals for the carbonyl carbon (~190 ppm), aromatic carbons, and the carbons of the ethoxy and methoxy groups. |

| IR | Expected characteristic peaks for C=O (aldehyde) stretching, C-O-C (ether) stretching, and C-Br stretching. |

| Mass Spec | The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br). |

Rationale for Analogous Data: Specific, experimentally validated spectral data for this compound is not available in the public domain. The information provided is based on the spectral data of closely related compounds such as 5-bromovanillin and other substituted benzaldehydes.

Experimental Protocols

The synthesis of this compound is a two-step process starting from the readily available vanillin.

Step 1: Synthesis of 5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde)

This procedure is adapted from a well-established method for the bromination of vanillin.

Reaction:

Caption: Bromination of Vanillin.

Materials:

-

Vanillin

-

Methanol

-

Bromine

-

Ice-cold water

Procedure:

-

Dissolve vanillin in methanol in a flask and cool the solution in an ice bath (0-5 °C).

-

Slowly add a solution of bromine in methanol to the stirred vanillin solution over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for another 30 minutes.

-

Pour the reaction mixture into a larger volume of ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-bromovanillin as a crystalline solid.

Step 2: Synthesis of this compound

This protocol is based on the alkylation of the phenolic hydroxyl group of 5-bromovanillin. The following is a representative procedure adapted from the synthesis of a similar compound, 3-bromo-5-methoxy-4-propoxybenzaldehyde[4].

Reaction:

Caption: Ethylation of 5-Bromovanillin.

Materials:

-

5-Bromovanillin

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl bromide (or iodoethane)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Ice water

Procedure:

-

To a solution of 5-bromovanillin in anhydrous DMF, add anhydrous potassium carbonate.

-

To this stirred suspension, add ethyl bromide.

-

Heat the reaction mixture at 70 °C and stir for 48-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a large volume of ice water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Applications in Drug Development

Substituted benzaldehydes are crucial building blocks in the synthesis of pharmaceuticals. While direct applications of this compound are not extensively published, its structural motif is highly relevant to the synthesis of phosphodiesterase 4 (PDE4) inhibitors.

A prominent example of a PDE4 inhibitor is Apremilast , used for the treatment of psoriatic arthritis. A key intermediate in the synthesis of Apremilast is (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. This intermediate is derived from 3-ethoxy-4-methoxybenzaldehyde.

The structural similarity of this compound to this key precursor suggests its utility in the synthesis of Apremilast analogs or other novel PDE4 inhibitors. The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents and explore the chemical space around the core pharmacophore.

Logical Workflow: Role as a Precursor in Drug Discovery

The following diagram illustrates the logical workflow from a simple starting material to a potential drug candidate, highlighting the position of this compound as a key intermediate.

Caption: Synthetic workflow in drug discovery.

Conclusion

References

An In-depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safety, handling, and storage of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, a key intermediate in organic synthesis and pharmaceutical research. The following sections detail its chemical properties, safety protocols, and potential applications, offering a valuable resource for laboratory and development settings.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. Its structure, featuring a bromine atom, an ethoxy group, and a methoxy group on the benzaldehyde ring, makes it a versatile building block in the synthesis of more complex molecules.[1][2]

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 90109-65-2 | [2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.10 g/mol | [1][2] |

| Appearance | Solid | [2] |

| SMILES String | CCOC1=C(C=C(C=C1Br)C=O)OC | [1] |

| InChI Key | UYORHVZNGJVQCF-UHFFFAOYSA-N | [2] |

Safety and Hazard Information

Table 2: Hazard Identification for Structurally Similar Compounds

| Hazard Class | GHS Pictogram | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation | |

| Eye Irritation | H319: Causes serious eye irritation | |

| Respiratory Irritation | H335: May cause respiratory irritation |

Data extrapolated from related compounds.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure laboratory safety.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

-

First Aid Measures

In case of exposure, follow these first aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a potential synthetic route can be extrapolated from the synthesis of its non-brominated analog, 3-ethoxy-4-methoxybenzaldehyde, and general bromination reactions of aromatic compounds.

Hypothetical Synthesis of this compound

This proposed two-step synthesis starts from isovanillin.

Caption: Hypothetical two-step synthesis of the target compound.

Step 1: Synthesis of 3-ethoxy-4-methoxybenzaldehyde from Isovanillin

A method for the synthesis of 3-ethoxy-4-methoxybenzaldehyde involves the reaction of isovanillin with an ethylating agent in the presence of a base.[3]

-

Materials: Isovanillin, bromoethane, potassium carbonate (or another suitable base), and a solvent such as N,N-dimethylformamide (DMF).[3]

-

Procedure:

-

Dissolve isovanillin in the solvent in a reaction flask.

-

Add the base to the solution.

-

Add bromoethane and stir the mixture at a controlled temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

-

Upon completion, the product can be isolated by filtration and purified.[3]

-

Step 2: Bromination of 3-ethoxy-4-methoxybenzaldehyde

The second step would involve the electrophilic aromatic substitution (bromination) of the intermediate.

-

Materials: 3-ethoxy-4-methoxybenzaldehyde, a brominating agent (e.g., N-bromosuccinimide (NBS) or elemental bromine), and a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Procedure:

-

Dissolve 3-ethoxy-4-methoxybenzaldehyde in the chosen solvent.

-

Slowly add the brominating agent, possibly with a catalyst, while controlling the reaction temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).

-

Work up the reaction mixture, which may involve quenching excess bromine, extraction, and washing.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Applications in Drug Development

Substituted benzaldehydes are important intermediates in the synthesis of pharmaceuticals.[4] While specific applications of this compound are not extensively documented, its structural motifs suggest its potential as a precursor for various bioactive molecules. For instance, related benzaldehyde derivatives are used in the development of potential anti-cancer agents and therapeutics for neurological disorders.[4]

The presence of the bromine atom provides a reactive site for further chemical modifications through cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Caption: Potential synthetic utility in medicinal chemistry.

Given the lack of direct studies on its biological activity, no specific signaling pathways can be definitively associated with this compound at this time. However, its role as a synthetic intermediate suggests that it could be a key component in the synthesis of molecules targeting a wide range of biological pathways, depending on the final structure of the synthesized drug.

References

Purity and Analytical Standards for 3-Bromo-4-ethoxy-5-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and analytical standards for 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The document outlines potential impurities, analytical methodologies for purity assessment, and detailed experimental protocols. This guide is intended to assist researchers and quality control professionals in establishing robust analytical strategies for this compound.

Introduction

This compound is a substituted aromatic aldehyde with the chemical formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g/mol . Its purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs), as impurities can affect the safety and efficacy of the final drug product. This guide details the analytical techniques required to ensure the identity, purity, and quality of this important building block.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the ethylation of 5-bromovanillin. This process can introduce several potential impurities that must be monitored.

Potential Process-Related Impurities:

-

Starting Materials:

-

5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde): Incomplete ethylation can lead to the presence of the starting material.

-

Veratraldehyde: If the initial bromination of the precursor is not complete, residual veratraldehyde may be present.

-

-

Reagents and Byproducts:

-

Ethylating agent residues: Depending on the process used.

-

Solvents: Residual solvents from the reaction and purification steps.

-

Dehalogenated species: Loss of the bromine substituent can lead to the formation of 4-ethoxy-3-methoxybenzaldehyde.

-

A logical workflow for identifying and controlling these impurities is essential for ensuring the quality of the final product.

Caption: Workflow for impurity identification and control.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying the main component and its impurities.

Table 1: Representative Chromatographic Conditions

| Parameter | HPLC | GC |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |

| Typical Column | C18 (Reversed-Phase), e.g., 4.6 x 250 mm, 5 µm | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Methyl Siloxane), e.g., 30 m x 0.25 mm, 0.25 µm film |

| Mobile Phase/Carrier Gas | Acetonitrile and Water with an acidic modifier (e.g., 0.1% Phosphoric Acid) | Helium or Nitrogen |

| Detection | UV-Vis (e.g., 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Typical Purity Result | >99.5% | >99.5% |

This protocol is a representative method and may require optimization.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Phosphoric Acid (B).

-

Start with a composition of 50% A and 50% B.

-

Linearly increase to 90% A over 20 minutes.

-

Hold at 90% A for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis at 254 nm.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Spectroscopic Techniques

Spectroscopic methods are essential for confirming the identity and structure of this compound.

Table 2: Spectroscopic Data Interpretation

| Technique | Information Provided | Expected Characteristics for this compound |

| ¹H NMR | Provides information about the number, environment, and connectivity of protons. | Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons, ethoxy group (quartet and triplet), and methoxy group (singlet). |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Signals for the carbonyl carbon (~190 ppm), aromatic carbons, and carbons of the ethoxy and methoxy groups. |

| Infrared (IR) | Identifies the functional groups present in the molecule. | Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), C-O ether stretches, and aromatic C-H and C=C vibrations. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern for the bromine atom. |

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Purity Standards

While there are no official pharmacopeial monographs for this compound, a typical purity standard for a fine chemical intermediate in drug development is ≥99.0%. However, the required purity will ultimately depend on the specific requirements of the subsequent synthetic steps.

Table 3: Recommended Purity and Impurity Limits

| Test | Acceptance Criteria |

| Appearance | White to off-white solid |

| Identity (by IR) | Conforms to the reference spectrum |

| Purity (by HPLC or GC) | ≥ 99.0% |

| Individual Impurity | ≤ 0.15% |

| Total Impurities | ≤ 0.5% |

| Water Content (by Karl Fischer) | ≤ 0.5% |

| Residue on Ignition | ≤ 0.1% |

Logical Framework for Quality Control

A systematic approach to quality control is necessary to ensure the consistent quality of this compound.

A Technical Guide to the Thermochemical Properties of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde: Methodologies and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Bromo-4-ethoxy-5-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety assessment, and computational modeling. These parameters govern the energy changes in chemical reactions, phase transitions, and molecular stability.

This guide outlines the principal experimental techniques—calorimetry and spectroscopy—used to determine the thermochemical properties of organic compounds. While specific data for this compound is pending experimental investigation, this document presents data for related benzaldehyde derivatives to illustrate the expected range and format of these properties.

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical data is primarily achieved through calorimetric and spectroscopic methods. These techniques provide quantitative measurements of heat changes and molecular energy levels, respectively.

Calorimetry

Calorimetry is the science of measuring heat flow associated with chemical reactions or physical changes.[1][2][3][4] The choice of calorimetric technique depends on the specific property being measured.

2.1.1. Combustion Calorimetry

For determining the standard enthalpy of formation (ΔfH°), bomb calorimetry is the most common method.[1][3][4] The organic compound is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water, and the temperature change is precisely measured.

Experimental Workflow:

2.1.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure heat capacity (Cp) and the enthalpy of phase transitions (e.g., melting and vaporization).[2][3] The instrument measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Workflow:

Spectroscopy and Computational Methods

Spectroscopic techniques, in conjunction with statistical mechanics, can be used to calculate thermodynamic properties such as entropy (S°) and heat capacity (Cp).[5][6][7][8] Vibrational frequencies obtained from Infrared (IR) and Raman spectroscopy are particularly important for these calculations.

Methodology:

-

Spectroscopic Analysis: Obtain the vibrational spectra (IR and Raman) of the compound.

-

Frequency Assignment: Assign the observed vibrational frequencies to specific molecular motions.

-

Statistical Mechanics Calculation: Use the assigned frequencies in statistical mechanics equations to calculate the vibrational contributions to the entropy and heat capacity. Rotational and translational contributions are calculated from the molecular geometry.

Thermochemical Data for Related Compounds

While data for this compound is not available, the following tables present thermochemical data for benzaldehyde and a related substituted benzaldehyde to provide a comparative context.

Table 1: Thermochemical Properties of Benzaldehyde (C₇H₆O)

| Property | Value | Units | Method | Reference |

| ΔfH°(liquid) | -87.1 ± 2.2 | kJ/mol | Combustion Calorimetry | [9] |

| ΔcH°(liquid) | -3525.0 ± 2.0 | kJ/mol | Combustion Calorimetry | [9] |

| Cp(gas, 298.15 K) | 111.7 | J/mol·K | Statistical Calculation | [9] |

Table 2: Thermochemical Properties of 3-Bromo-4-methoxybenzaldehyde (C₈H₇BrO₂) (Estimated)

| Property | Value | Units | Method | Reference |

| ΔfH° | -186.33 | kJ/mol | Joback Method | [10] |

| ΔfusH° | 18.50 | kJ/mol | Joback Method | [10] |

| ΔvapH° | 52.57 | kJ/mol | Joback Method | [10] |

| Cp(gas, 556.32 K) | 247.43 | J/mol·K | Joback Method | [10] |

Note: The data in Table 2 is based on a group contribution method (Joback method) and should be considered an estimation. Experimental verification is required for accurate values.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound interacts with biological systems is crucial. While specific signaling pathways involving this compound are not yet elucidated, a general logical relationship for its potential development as a therapeutic agent can be visualized.

Conclusion

This technical guide has detailed the standard experimental methodologies for determining the thermochemical properties of this compound. Although specific experimental data for this compound is currently unavailable, the provided protocols for combustion calorimetry, differential scanning calorimetry, and spectroscopic analysis serve as a comprehensive roadmap for future research. The comparative data for related benzaldehyde derivatives offer a valuable reference for estimating and interpreting future experimental results. The accurate determination of these thermochemical properties is an indispensable step in the rational design and development of new chemical entities for a range of scientific applications.

References

- 1. monash.edu [monash.edu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Benzaldehyde [webbook.nist.gov]

- 10. chemeo.com [chemeo.com]

Methodological & Application

Synthesis of Novel Derivatives from 3-Bromo-4-ethoxy-5-methoxybenzaldehyde: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from the versatile starting material, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. This substituted benzaldehyde is a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery, particularly in the development of anticancer and antimicrobial agents. The methodologies outlined below are based on established synthetic transformations of substituted benzaldehydes and are adapted for this specific substrate.

Application Notes

The unique structural features of this compound, including the presence of a reactive aldehyde group and a substituted aromatic ring, make it an ideal candidate for the generation of diverse molecular scaffolds. The electron-donating ethoxy and methoxy groups, along with the electron-withdrawing bromine atom, modulate the electronic properties of the aromatic ring, which can influence the biological activity of its derivatives.

Potential Therapeutic Applications:

-

Anticancer Agents: Chalcones and Schiff bases derived from substituted benzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines. The derivatives synthesized from this compound are predicted to exhibit similar properties, potentially through the induction of apoptosis and inhibition of cell proliferation.

-

Antimicrobial Agents: The azomethine group (-CH=N-) in Schiff bases is a well-known pharmacophore responsible for antimicrobial activity. Derivatives incorporating this moiety, synthesized from the title compound, are expected to show efficacy against a range of bacterial and fungal strains.

-

Precursors for Heterocyclic Compounds: The aldehyde functionality serves as a key handle for the construction of various heterocyclic systems, which are prevalent in many FDA-approved drugs.

The following sections provide detailed protocols for the synthesis of several classes of derivatives from this compound, enabling the exploration of their therapeutic potential.

Experimental Protocols

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are important intermediates in flavonoid biosynthesis and are known for their broad spectrum of biological activities, including anticancer properties.[1][2][3][4][5]

Reaction Scheme:

References

- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxy-5-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom and ethoxy and methoxy groups, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop compounds with desired pharmacological profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of potential anticancer agents, specifically focusing on its application as a precursor for combretastatin analogues that target tubulin polymerization.

Application: Precursor for Combretastatin Analogues as Tubulin Inhibitors

Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1][2] It binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis in cancer cells. The 3,4,5-trimethoxyphenyl "A-ring" is a crucial feature for its biological activity. This compound can serve as a synthetic precursor to the "A-ring" of novel combretastatin analogues, where the modification of the substitution pattern can lead to compounds with improved potency, metabolic stability, and reduced toxicity.

A plausible synthetic route to a novel combretastatin analogue (Compound 1 ) from this compound is outlined below, utilizing a Wittig reaction to form the characteristic stilbene bridge.[3]

Experimental Protocols

Protocol 1: Synthesis of a Novel Combretastatin Analogue (Compound 1) via Wittig Reaction

This protocol describes the synthesis of a cis-stilbene analogue of combretastatin A-4 starting from this compound.

Materials:

-

This compound

-

(4-methoxybenzyl)triphenylphosphonium bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Phosphonium Salt Suspension: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (4-methoxybenzyl)triphenylphosphonium bromide (1.2 equivalents). Add anhydrous THF to create a suspension.

-

Ylide Formation: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred suspension at 0 °C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

-

Wittig Reaction: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Work-up: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired cis- and trans-isomers of Compound 1 . The cis-isomer is typically the less polar of the two.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay determines the inhibitory effect of the synthesized compound on the polymerization of tubulin.[4][5][6][7]

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

GTP solution

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

Compound 1 dissolved in DMSO

-

Paclitaxel (positive control for polymerization promotion)

-

Colchicine (positive control for polymerization inhibition)

-

96-well microplate, spectrophotometer capable of reading at 340 nm with temperature control.

Procedure:

-

Preparation: Prepare a stock solution of tubulin in General Tubulin Buffer. Prepare working solutions of Compound 1 , paclitaxel, and colchicine in General Tubulin Buffer.

-

Assay Setup: In a pre-warmed 96-well plate, add the appropriate volume of the test compounds or controls.

-

Initiation of Polymerization: Add the tubulin solution to each well to a final concentration of 3 mg/mL. Immediately before reading, add GTP to each well to a final concentration of 1 mM.

-

Measurement: Place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance against time. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the DMSO control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10][11][12]

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Compound 1 dissolved in DMSO

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm.

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Compound 1 and doxorubicin in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the novel combretastatin analogue (Compound 1 ) synthesized from this compound, compared to the natural product Combretastatin A-4.

| Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ against MCF-7 cells (nM) |

| Compound 1 | 1.8 | 8.5 |

| Combretastatin A-4 | 1.5 | 3.9[13] |

Visualizations

Caption: Synthetic workflow for Compound 1.

Caption: Tubulin inhibition signaling pathway.

Caption: Logical flow of the experimental process.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]